molecular formula C20H16O5 B11419416 methyl (2Z)-3-oxo-2-[4-(prop-2-en-1-yloxy)benzylidene]-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-3-oxo-2-[4-(prop-2-en-1-yloxy)benzylidene]-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11419416
M. Wt: 336.3 g/mol
InChI Key: AHNXAHUSBYWGKH-WQRHYEAKSA-N
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Description

METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxylate group, and a prop-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzofuran derivative with a suitable aldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE include other benzofuran derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets METHYL (2Z)-3-OXO-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE apart is its unique combination of a benzofuran ring with a prop-2-en-1-yloxy substituent, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

methyl (2Z)-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-1-benzofuran-5-carboxylate

InChI

InChI=1S/C20H16O5/c1-3-10-24-15-7-4-13(5-8-15)11-18-19(21)16-12-14(20(22)23-2)6-9-17(16)25-18/h3-9,11-12H,1,10H2,2H3/b18-11-

InChI Key

AHNXAHUSBYWGKH-WQRHYEAKSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=C(C=C3)OCC=C)/C2=O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)OCC=C)C2=O

Origin of Product

United States

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